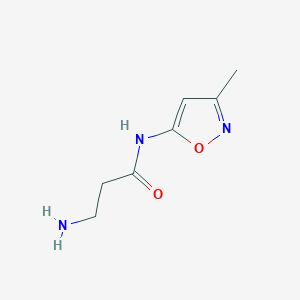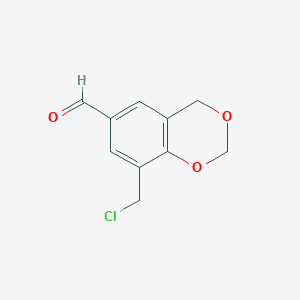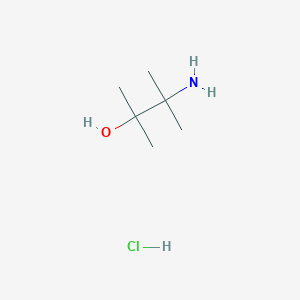
3-Amino-2,3-dimethylbutan-2-ol hydrochloride
Descripción general
Descripción
“3-Amino-2,3-dimethylbutan-2-ol hydrochloride” is a chemical compound with the CAS Number: 859811-49-7 . It has a molecular weight of 153.65 and its IUPAC name is 3-amino-2,3-dimethyl-2-butanol hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Amino-2,3-dimethylbutan-2-ol hydrochloride” is 1S/C6H15NO.ClH/c1-5(2,7)6(3,4)8;/h8H,7H2,1-4H3;1H . The InChI key is ZERDTSBBMDVZOK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“3-Amino-2,3-dimethylbutan-2-ol hydrochloride” has a melting point of 78-80 degrees Celsius . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis
3-Amino-2,3-dimethylbutan-2-ol hydrochloride: is a versatile building block in organic synthesis. Its structure allows for the introduction of both amino and hydroxyl functional groups into a molecular framework, which can be further modified through various chemical reactions. For instance, it can undergo reductive amination, acylation, and esterification, making it valuable for synthesizing complex molecules for pharmaceuticals and agrochemicals .
Material Science
In material science, this compound can be used to synthesize polymers with specific properties. The presence of both amino and hydroxyl groups can facilitate cross-linking, which is crucial for creating polymers with enhanced thermal stability and mechanical strength. This makes it suitable for developing new materials for construction, automotive, and aerospace industries .
Catalysis
The amino group in 3-Amino-2,3-dimethylbutan-2-ol hydrochloride can act as a ligand to metal ions, forming complexes that serve as catalysts in various chemical reactions. These catalysts can be employed in asymmetric synthesis, which is essential for producing enantiomerically pure substances used in drugs and fine chemicals .
Pharmaceutical Research
This compound’s ability to introduce amino and hydroxyl functionalities makes it a candidate for drug development. It can be used to create intermediates that are key in synthesizing active pharmaceutical ingredients (APIs) with potential therapeutic effects in treating diseases. Its derivatives could be explored for antiviral, antibacterial, or anticancer activities .
Analytical Chemistry
In analytical chemistry, 3-Amino-2,3-dimethylbutan-2-ol hydrochloride can be used as a standard or reagent in chromatographic techniques. It can help in the separation and identification of compounds, especially in complex mixtures, due to its unique retention and interaction properties .
Chemical Education
Due to its reactivity and functional group interconversion possibilities, this compound is ideal for educational purposes. It can be used in teaching laboratories to demonstrate various organic reactions and synthesis strategies, helping students understand fundamental concepts in organic chemistry .
Environmental Science
Research into environmental remediation can benefit from the use of 3-Amino-2,3-dimethylbutan-2-ol hydrochloride . Its derivatives could be synthesized to create absorbents or catalysts for the breakdown of pollutants, contributing to cleaner air and water systems .
Biochemistry
Lastly, in biochemistry, the compound can be used to mimic or interfere with natural biochemical processes. It could be a precursor to molecules that interact with enzymes or receptors, providing insights into biological pathways and aiding in the development of new treatments for metabolic disorders .
Safety And Hazards
Propiedades
IUPAC Name |
3-amino-2,3-dimethylbutan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2,7)6(3,4)8;/h8H,7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERDTSBBMDVZOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,3-dimethylbutan-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



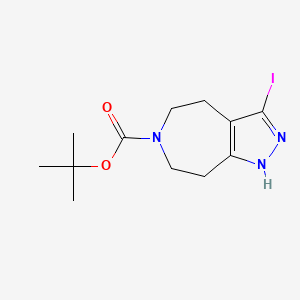
![Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1376945.png)
![tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B1376947.png)
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate](/img/structure/B1376948.png)

![Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B1376950.png)
![Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1376952.png)
![(2S)-4-amino-N-[(1R,4R,5R)-5-amino-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1376954.png)
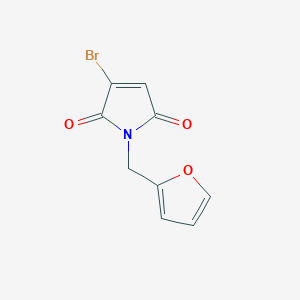
![[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine](/img/structure/B1376959.png)

